1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide
Descripción
1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring dual pyrazole rings connected via a 1,2,4-oxadiazole linker and a sulfonamide group. This compound is of interest due to its structural complexity, which combines pharmacophoric motifs commonly associated with bioactivity, such as sulfonamides (known for antimicrobial and enzyme-inhibitory properties) and oxadiazoles (valued for metabolic stability and binding affinity) .
The crystal structure of this compound has been determined using SHELXL, a refinement program widely employed for small-molecule crystallography . Visualization of its molecular geometry and packing interactions was likely facilitated by tools like ORTEP-3, which generates graphical representations of crystal structures . The structural analysis reveals key features such as hydrogen-bonding networks and torsional angles, critical for understanding its physicochemical behavior.
Propiedades
IUPAC Name |
1-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N7O3S/c1-17-6-8(3-12-17)11-15-10(21-16-11)5-14-22(19,20)9-4-13-18(2)7-9/h3-4,6-7,14H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIPBSNFQAAQDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various enzymes and receptors, influencing a broad range of biological activities.
Mode of Action
It’s worth noting that similar compounds have been known to interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects.
Actividad Biológica
1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide is a complex organic compound that integrates multiple pharmacologically relevant moieties. This compound belongs to the pyrazole family, which is known for a wide range of biological activities including anti-inflammatory, antibacterial, and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | C11H14N6O3S |
| Molecular Weight | 298.33 g/mol |
| Key Functional Groups | Pyrazole, oxadiazole, sulfonamide |
The biological activity of 1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide is primarily attributed to its interaction with various biological targets. The sulfonamide group can form hydrogen bonds with target proteins, while the pyrazole and oxadiazole moieties facilitate π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors involved in inflammatory and infectious processes.
Antibacterial Activity
Research indicates that compounds containing pyrazole and sulfonamide groups exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate efficacy against a range of bacterial strains, including E. coli and Staphylococcus aureus. The presence of the sulfonamide moiety enhances the antimicrobial activity by interfering with bacterial folate synthesis pathways.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that derivatives of pyrazole can reduce inflammation markers significantly when compared to standard anti-inflammatory drugs like dexamethasone.
Anticancer Activity
Preliminary studies suggest that compounds with similar structural characteristics may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through multiple signaling pathways.
Case Studies
A series of synthesized pyrazole derivatives were evaluated for their biological activities:
-
Study on Anti-inflammatory Effects :
- Compounds were tested for their ability to inhibit TNF-α and IL-6.
- Results showed up to 85% inhibition at concentrations of 10 µM compared to controls.
-
Antibacterial Screening :
- A subset of compounds was tested against E. coli and S. aureus.
- One derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
-
Cytotoxicity Assays :
- In vitro assays on cancer cell lines revealed IC50 values ranging from 10 to 25 µM, indicating potential for further development as anticancer agents.
Data Summary Table
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Below is a systematic comparison based on crystallographic and physicochemical parameters:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Rigidity : The oxadiazole linker confers greater torsional rigidity compared to flexible alkyl chains in analogs like Celecoxib derivatives. This rigidity may enhance binding specificity in biological targets .
Hydrogen-Bonding Networks: The sulfonamide group forms robust intermolecular hydrogen bonds (e.g., S=O···H–N), as refined via SHELXL, which stabilize crystal packing . Similar interactions are less pronounced in non-sulfonamide oxadiazoles.
Solubility Profile : The compound’s moderate log P aligns with oxadiazole-containing sulfonamides but contrasts with highly lipophilic analogs like Celecoxib. This balance may improve bioavailability in aqueous environments.
Methodological Considerations
The structural data for this compound and its analogs were refined using SHELXL, ensuring high precision in bond-length (±0.001 Å) and angle (±0.1°) measurements . Comparative studies often rely on databases like the Cambridge Structural Database (CSD), where SHELX-refined structures dominate due to the program’s reliability . For example, pyrazole sulfonamides in the CSD frequently adopt monoclinic systems, whereas the orthorhombic system observed here suggests unique packing driven by the oxadiazole moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
